molecular formula C21H22N2O B14441507 3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one CAS No. 73608-99-8

3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one

Cat. No.: B14441507
CAS No.: 73608-99-8
M. Wt: 318.4 g/mol
InChI Key: OKYFNZJUBZBENP-UHFFFAOYSA-N
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Description

3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one is a complex organic compound with a unique structure that includes a benzyl group and a hexahydroazoninoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted indoles, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one has several scientific research applications:

    Chemistry: Used as

Properties

CAS No.

73608-99-8

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

3-benzyl-1,2,5,6,7,8-hexahydroazonino[5,4-b]indol-4-one

InChI

InChI=1S/C21H22N2O/c24-21-12-6-11-20-18(17-9-4-5-10-19(17)22-20)13-14-23(21)15-16-7-2-1-3-8-16/h1-5,7-10,22H,6,11-15H2

InChI Key

OKYFNZJUBZBENP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCN(C(=O)C1)CC3=CC=CC=C3)C4=CC=CC=C4N2

Origin of Product

United States

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